molecular formula C15H14O3 B1610180 Methyl 2-(2-methoxyphenyl)benzoate CAS No. 63506-58-1

Methyl 2-(2-methoxyphenyl)benzoate

Cat. No.: B1610180
CAS No.: 63506-58-1
M. Wt: 242.27 g/mol
InChI Key: PJWBFTULIBZVBG-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methoxyphenyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(2-methoxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromo-2’-methoxy-1,1’-biphenyl is reacted with methyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of advanced catalysts and automated systems helps in achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-(2-methoxyphenyl)benzoic acid.

    Reduction: Formation of 2-(2-methoxyphenyl)benzyl alcohol.

    Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-hydroxyphenyl)benzoate
  • Methyl 2-(2-chlorophenyl)benzoate
  • Methyl 2-(2-nitrophenyl)benzoate

Uniqueness

Methyl 2-(2-methoxyphenyl)benzoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased electron density on the phenyl ring. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWBFTULIBZVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470830
Record name Methyl 2-(2-methoxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63506-58-1
Record name Methyl 2-(2-methoxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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